

Technical Guide: Properties and Synthesis of Substituted Dichloropyridazines

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Compound of Interest

Compound Name: 3,6-Dichloro-4-iodopyridazine

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A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Initial research indicates a lack of publicly available scientific literature, including a specific CAS number and detailed structural information, for **3,6-Dichloro-4-iodopyridazine**. This suggests that the compound may be novel, not yet synthesized, or not widely reported.

In its place, this technical guide will provide a comprehensive overview of a closely related and well-documented compound: 3,6-Dichloro-4-isopropylpyridazine. This compound shares the core 3,6-dichloropyridazine structure and serves as a valuable case study for the synthesis and properties of this class of molecules, which are important intermediates in the development of pharmaceuticals and agrochemicals.^[1]

Core Compound: 3,6-Dichloro-4-isopropylpyridazine

This section details the fundamental properties of 3,6-Dichloro-4-isopropylpyridazine, a key intermediate in various chemical syntheses.

Chemical Structure and Identifiers

The foundational identity of 3,6-Dichloro-4-isopropylpyridazine is established by its unique identifiers and molecular structure.

Identifier	Value	Reference
CAS Number	107228-51-3	[1] [2]
IUPAC Name	3,6-dichloro-4-propan-2-ylpyridazine	[1]
Molecular Formula	C ₇ H ₈ Cl ₂ N ₂	[1]
Molecular Weight	191.06 g/mol	[1]
SMILES	<chem>CC(C)C1=CC(=NN=C1Cl)Cl</chem>	[1]
InChI Key	JRZDBBCBIQEJLA-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical characteristics of 3,6-Dichloro-4-isopropylpyridazine are crucial for its application in synthesis and drug development.

Property	Value
Appearance	Light yellow oil
Purity	≥96%
Topological Polar Surface Area (TPSA)	25.78 Å ²
logP	2.9068
Hydrogen Bond Acceptors	2
Hydrogen Bond Donors	0
Rotatable Bonds	1

Synthesis of 3,6-Dichloro-4-isopropylpyridazine

The synthesis of 3,6-dichloro-4-isopropylpyridazine is primarily achieved through the C-H functionalization of 3,6-dichloropyridazine. Several routes have been documented, utilizing isobutyric acid as the isopropyl source.

Experimental Protocols

Detailed methodologies for the synthesis of 3,6-Dichloro-4-isopropylpyridazine are provided below. These protocols are based on established laboratory procedures.

Route 1: Trifluoroacetic Acid System

This method employs trifluoroacetic acid in an aqueous solution to facilitate the reaction.

- Materials: 3,6-dichloropyridazine (45g, 0.304mol), isobutyric acid (33.45g, 0.380mol), silver nitrate (5.138g, 0.0304mol), trifluoroacetic acid (6.932g, 0.0608mol), ammonium persulfate, water, NaHCO₃ aqueous solution, n-hexane, anhydrous sodium sulfate.[3]
- Procedure:
 - Dissolve 3,6-dichloropyridazine, isobutyric acid, silver nitrate, and trifluoroacetic acid in water (270mL) and stir at 70°C.[3]
 - Slowly add a solution of ammonium persulfate in water (180mL) dropwise to the reaction mixture.[3]
 - Stir the reaction solution for 20 minutes, then cool to room temperature.[3]
 - Adjust the pH to 9-10 with NaHCO₃ aqueous solution.[3]
 - Extract the product with n-hexane.[3]
 - Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
 - Purify the crude product by column chromatography (ethyl acetate/petroleum ether = 1/3) to yield 3,6-dichloro-4-isopropylpyridazine (56g, 96% yield).[3]

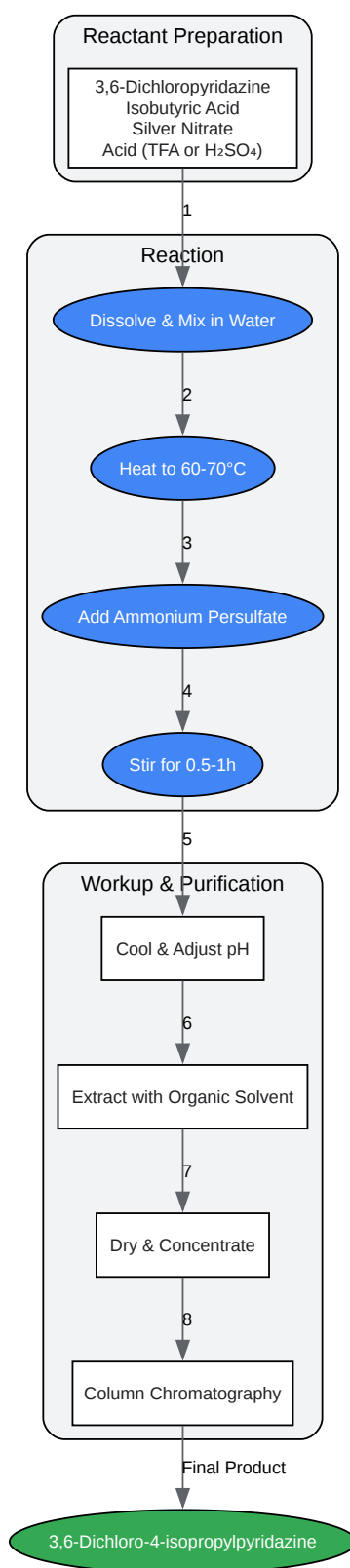
Route 2: Sulfuric Acid System

An alternative route utilizes sulfuric acid, which may be preferable depending on starting material compatibility and desired reaction kinetics.

- Materials: 3,6-dichloropyridazine (10g, 67.12mmol), isobutyric acid (6.21g, 70.48mmol), AgNO₃ (5.70g, 33.56mmol), sulfuric acid (19.75g, 201.37mmol), ammonium persulfate, water, NH₃/H₂O, ethyl acetate, brine, Na₂SO₄.
- Procedure:
 - Add sulfuric acid to a mixture of 3,6-dichloropyridazine, isobutyric acid, and AgNO₃ in H₂O (200mL) at 60°C.
 - Slowly add a solution of ammonium persulfate in water (100mL) at 75°C and stir for 30 minutes.
 - Monitor the reaction completion using Thin Layer Chromatography (TLC).
 - After cooling, adjust the pH to 9-10 with NH₃/H₂O.
 - Extract with ethyl acetate, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate to yield a light yellow oil of 3,6-dichloro-4-isopropylpyridazine (11g, 85.77% yield).

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 3,6-Dichloro-4-isopropylpyridazine.



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Caption: Synthesis of 3,6-Dichloro-4-isopropylpyridazine.

Chemical Reactivity and Applications

The chemical behavior of 3,6-Dichloro-4-isopropylpyridazine is dictated by the pyridazine ring and its substituents.

The electron-withdrawing nature of the chlorine atoms makes the 3 and 6 positions susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1] The pyridazine ring itself can undergo electrophilic aromatic substitution.[1]

This versatile reactivity makes 3,6-Dichloro-4-isopropylpyridazine a valuable intermediate in the synthesis of more complex molecules for:

- Pharmaceuticals: As a building block for developing new therapeutic agents.[1]
- Agrochemicals: For the creation of novel pesticides and herbicides.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3,6-Dichloro-4-isopropylpyridazine.

- Hazards: May cause respiratory irritation.[2]
- Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.[2]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[2]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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